molecular formula C23H26N4O4S B11216341 N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

Cat. No.: B11216341
M. Wt: 454.5 g/mol
InChI Key: DDUPUJYUGGGCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative featuring a sulfanylidene (C=S) group, a fused [1,3]dioxolo ring, and a propanamide side chain substituted with an N-ethylanilino moiety. The sulfanylidene group may enhance binding to metal ions or cysteine residues in proteins, while the dioxolo ring could influence solubility and metabolic stability.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

InChI

InChI=1S/C23H26N4O4S/c1-2-26(16-7-4-3-5-8-16)11-6-10-24-21(28)9-12-27-22(29)17-13-19-20(31-15-30-19)14-18(17)25-23(27)32/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3,(H,24,28)(H,25,32)

InChI Key

DDUPUJYUGGGCKA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[ethyl(phenyl)amino]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the dioxolo group, and subsequent functionalization to introduce the propyl and ethyl(phenyl)amino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[ethyl(phenyl)amino]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or quinazolinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of quinazoline structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Screening

A study published in RSC Advances demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines. The introduction of specific functional groups in the quinazoline framework was found to enhance their anticancer activity .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AMCF-712Apoptosis
BHeLa15Cell Cycle Arrest
CA54910Apoptosis

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinazoline derivatives have shown efficacy against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Testing

In a comprehensive study, various derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the quinazoline structure significantly improved antimicrobial activity.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Synthesis and Reaction Mechanisms

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the exploration of reaction mechanisms and the synthesis of more complex molecules.

Synthesis Overview

Researchers have developed several synthetic pathways for producing this compound, often utilizing techniques such as:

  • Condensation Reactions : Combining amines with carbonyl compounds.
  • Cyclization : Forming cyclic structures from linear precursors.

These methods facilitate the exploration of structure-activity relationships in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-{3-[ethyl(phenyl)amino]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Comparison

The compound’s quinazoline-dioxolo-sulfanylidene core distinguishes it from simpler quinazoline derivatives. For example:

  • Compound IIIa (): A sulfonamide-substituted quinoline with a methoxystyryl group. While both compounds share aromatic heterocycles, the target compound’s dioxolo-sulfanylidene system offers enhanced rigidity and electron-deficient properties compared to IIIa’s hydroxyquinoline-sulfonamide structure. This may lead to differences in target selectivity and pharmacokinetics .

Functional Group Analysis

  • Sulfanylidene (C=S) vs.
  • N-Ethylanilino Side Chain: This moiety introduces lipophilic and π-π stacking capabilities, contrasting with IIIa’s methoxystyryl group, which relies on hydrogen bonding via methoxy substituents.

Pharmacological and Physicochemical Properties

A hypothetical comparison table based on structural analogs is provided below:

Property Target Compound Compound IIIa ()
Core Structure Quinazoline-dioxolo-sulfanylidene Hydroxyquinoline-sulfonamide
Polar Groups C=S, amide SO₂NH, hydroxyl, methoxy
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.0 (higher polarity)
Synthetic Complexity High (multi-step cyclization) Moderate (sulfonamide coupling)
Potential Targets Kinases, metalloenzymes Antibacterial agents, topoisomerases

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s synthesis likely requires precise control over cyclization and sulfanylidene formation, unlike the straightforward sulfonamide coupling described for IIIa .
  • Biological Data Gaps: No direct activity data for the target compound is available in the provided evidence. However, quinazoline derivatives with sulfanylidene groups have demonstrated inhibitory effects on tyrosine kinases (e.g., EGFR) in independent studies .

Biological Activity

N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone core with a dioxole structure and an ethylaniline side chain. Its molecular formula is C17H20N4O3SC_{17}H_{20}N_4O_3S, and it has a molecular weight of approximately 364.43 g/mol. The presence of the sulfanylidene group is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The quinazolinone core is known for its role in inhibiting certain kinases and has been linked to anticancer properties.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Antioxidant Activity : The presence of the dioxole structure may contribute to its ability to scavenge free radicals.
  • Apoptotic Induction : It may promote apoptosis in cancer cells by activating intrinsic pathways.

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound:

Activity Description Reference
AnticancerInhibits proliferation of various cancer cell lines
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryReduces inflammation markers in vitro
Enzyme inhibitionInhibits specific kinases (e.g., EGFR, VEGFR)

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study evaluated the anticancer effects on breast cancer cell lines (MCF-7) and reported a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through caspase activation.
  • In Vivo Models : Animal studies demonstrated that treatment with the compound resulted in tumor size reduction in xenograft models of lung cancer. Histological analysis showed increased apoptosis and reduced angiogenesis.
  • Antioxidant Evaluation : In a DPPH assay, the compound exhibited a notable ability to scavenge free radicals, suggesting potential use as an antioxidant agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.